molecular formula C10H6ClF3O2 B1587516 2-Chloro-5-(trifluoromethyl)cinnamic acid CAS No. 682805-12-5

2-Chloro-5-(trifluoromethyl)cinnamic acid

Cat. No. B1587516
M. Wt: 250.6 g/mol
InChI Key: BRSLZIOZUPZJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 . It is a member of cinnamic acids and a member of (trifluoromethyl)benzenes . It is functionally related to a trans-cinnamic acid .


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(trifluoromethyl)cinnamic acid is 250.6 . Its IUPAC name is (2E)-3-[2-chloro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI key is BRSLZIOZUPZJMY-DAFODLJHSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid has been used in the double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application or Experimental Procedures : The first and only example on the formation of C(sp 3)–C(sp 2) bonds through double decarboxylative cross-coupling reaction between two carboxylic acids was published by Mai et al . They revealed that the treatment of various aliphatic carboxylic acids and cinnamic acid derivatives in the presence of a cooperative AgNO3 and copper(0) catalytic system produced the corresponding β .
  • Results or Outcomes : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Application in Antimicrobial, Anticancer and Antioxidant Activity

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid has been used in the synthesis of new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives . These derivatives have shown significant antimicrobial, anticancer, and antioxidant activities .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and then evaluated using different types of Gram-positive and Gram-negative bacteria, fungus species of Candida albicans, as well as clinical strains . The compounds were also evaluated on biofilm formation and biofilm formed by Staphylococcus clinical strains .
  • Results or Outcomes : The results showed a significant antimicrobial activity of the compounds. All of them were active on Staphylococcus and Enterococcus species .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : α-Trifluoromethylstyrene derivatives, which can be synthesized from 2-Chloro-5-(trifluoromethyl)cinnamic acid, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
  • Methods of Application or Experimental Procedures : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2 .
  • Results or Outcomes : This method provides a new avenue for the synthesis of complex fluorinated compounds .

Application in Synthesis of Complex Fluorinated Compounds

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : α-Trifluoromethylstyrene derivatives, which can be synthesized from 2-Chloro-5-(trifluoromethyl)cinnamic acid, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
  • Methods of Application or Experimental Procedures : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2 .
  • Results or Outcomes : This method provides a new avenue for the synthesis of complex fluorinated compounds .

Application in Safety Data Sheet

  • Specific Scientific Field : Safety Data Sheet .
  • Summary of the Application : 2-Chloro-5-(trifluoromethyl)cinnamic acid is used in the creation of safety data sheets .
  • Methods of Application or Experimental Procedures : The safety data sheet provides information on the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .
  • Results or Outcomes : The safety data sheet helps ensure that the product is being used correctly and safely .

properties

IUPAC Name

(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSLZIOZUPZJMY-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)cinnamic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(trifluoromethyl)cinnamic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(trifluoromethyl)cinnamic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(trifluoromethyl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(trifluoromethyl)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.